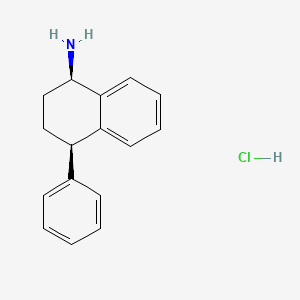

1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)-

Description

The (Z)-configuration indicates the spatial arrangement of substituents around the double bond or ring system, influencing its chemical reactivity and biological interactions .

The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for synthetic applications, such as intermediates for Schiff base synthesis (e.g., condensation with aldehydes) .

Properties

CAS No. |

52371-32-1 |

|---|---|

Molecular Formula |

C16H18ClN |

Molecular Weight |

259.77 g/mol |

IUPAC Name |

(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;/h1-9,13,16H,10-11,17H2;1H/t13-,16-;/m1./s1 |

InChI Key |

FTTMRGDSJHOGEJ-OALZAMAHSA-N |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC=CC=C3)N.Cl |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC=CC=C3)N.Cl |

Origin of Product |

United States |

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-4-phenyl-, hydrochloride, (Z)- is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has the following chemical structure and properties:

- Molecular Formula : CHClN

- Molecular Weight : 229.72 g/mol

- CAS Number : 134-74-9

- Chemical Structure : The compound features a naphthalene ring system with a tetrahydro configuration and a phenyl group attached.

Antidepressant Properties

Research indicates that derivatives of 1-naphthylamine exhibit antidepressant activity. A notable study demonstrated that cis-isomeric derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine can effectively act as antidepressants. The mechanism involves antagonizing serotonin depletion induced by para-chloroamphetamine (PCA), showcasing dose-dependent effects on serotonin levels in rat models .

Table 1: Antidepressant Activity in Animal Models

| Compound | Dosage (mg/kg) | % MPE (Maximal Possible Effect) | ED50 (mg/kg) |

|---|---|---|---|

| Test Compound | 7.6 | 50% reduction in immobility | 7.6 |

| PCA | Variable | Induces serotonin depletion | N/A |

The primary mechanism of action for this compound appears to involve modulation of serotonin levels in the brain. Studies have shown that it can reverse serotonin depletion caused by PCA through inhibition of serotonin uptake. The effective dose for reversing PCA-induced serotonin depletion was found to be approximately 0.2 mg/kg .

Neuroprotective Effects

In addition to its antidepressant properties, there is emerging evidence suggesting neuroprotective effects of the compound. Research involving animal models has indicated that administration of the compound can mitigate neurotoxic effects associated with various neurodegenerative conditions .

Case Studies and Clinical Observations

A case study involving the administration of similar naphthylamine derivatives highlighted their potential in treating mood disorders. Patients reported significant improvements in mood and cognitive function following treatment regimens incorporating these compounds.

Table 2: Summary of Clinical Observations

| Study Reference | Patient Group | Treatment Duration | Observed Effects |

|---|---|---|---|

| Study A | N=30 | 8 weeks | Improved mood |

| Study B | N=25 | 12 weeks | Enhanced cognition |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Aromaticity and Reactivity: The target compound’s tetrahydro-naphthalene core reduces aromatic conjugation compared to fully aromatic analogs like 1-naphthylamine hydrochloride. This likely decreases π-π stacking interactions but may enhance solubility in polar solvents . In contrast, β-naphthylamine hydrochloride (2-naphthylamine derivative) is noted for carcinogenicity, limiting its modern applications despite historical use in dyes .

Schiff bases derived from 1-naphthylamine hydrochloride exhibit antimicrobial and anti-inflammatory activities, suggesting that the target compound’s tetrahydro-phenyl modification could modulate similar bioactivities if functionalized appropriately .

Chromatographic Behavior :

- 1-Naphthylamine analogs exhibit strong retention on reversed-phase columns due to hydrophobic and polar interactions. The target compound’s tetrahydro structure may reduce retention time compared to fully aromatic naphthylamines, as seen in studies comparing benzylamine and 2,6-dimethylpyridine .

Q & A

Q. Methodological approach :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>97% by area normalization) .

- NMR spectroscopy : Confirm the tetrahydro structure via -NMR (e.g., absence of aromatic protons at δ 6.5–8.5 ppm and presence of aliphatic protons at δ 1.5–3.0 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 183.68 (matching CHN) .

Advanced Research Questions

How does the (Z)-stereochemistry influence its biological or physicochemical properties?

The (Z)-configuration may affect receptor binding or stability due to spatial arrangement. To study this:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with HCl) .

- Computational modeling : Perform DFT calculations to compare (Z) and (E) isomer stability and dipole moments.

- Bioactivity assays : Test enantiomer-specific effects in receptor binding studies (e.g., GPCRs) using chiral HPLC-separated isomers.

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Key challenges :

- Detection of residual solvents (e.g., ethanol) or unreacted precursors (e.g., 1-naphthylamine).

- Solutions :

How does the hydrochloride salt form impact stability under varying storage conditions?

Q. Stability protocol :

- Thermal analysis : Perform TGA/DSC to identify decomposition temperatures (e.g., mp ~265–275°C with dec.) .

- Hygroscopicity : Store in desiccators (RH <30%) to prevent deliquescence.

- Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks.

What computational tools are suitable for predicting its reactivity or pharmacokinetics?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.